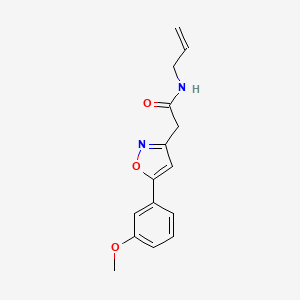

N-allyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

Description

N-allyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a 3-methoxyphenyl group and at the 3-position with an N-allyl acetamide moiety. Isoxazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The 3-methoxyphenyl substituent may enhance binding interactions with biological targets due to its electron-donating methoxy group, while the N-allyl acetamide chain could influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-3-7-16-15(18)10-12-9-14(20-17-12)11-5-4-6-13(8-11)19-2/h3-6,8-9H,1,7,10H2,2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSRUHBWIZMHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

Key Mechanistic Steps:

-

Generation of nitrile oxide from hydroxymoyl chloride.

-

Cycloaddition with allylamine to form the isoxazole ring.

-

Acetylation of the amine group using chloroacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N).

Diazo Transfer Reactions

The acetamide group undergoes diazo transfer using p-acetamidobenzenesulfonyl azide (p-ABSA) in acetonitrile (MeCN) :

Allyl Group Modifications

The allyl moiety participates in:

-

Hydroamination : Catalyzed by transition metals to form secondary amines.

-

Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) to yield epoxides, though specific data for this compound requires extrapolation from analogous structures .

Biological Activity-Driven Modifications

Structural analogs highlight reactivity trends:

For example, replacing the methoxy group with halogens (e.g., Cl) improves antitumor activity but reduces solubility .

Stability and Degradation Pathways

-

Hydrolytic Stability : The acetamide bond resists hydrolysis in physiological conditions (pH 7.4, 37°C) over 48 hours, critical for in vivo efficacy .

-

Photodegradation : UV exposure (254 nm) induces cleavage of the isoxazole ring, forming nitrile and carbonyl byproducts.

Comparative Reaction Data

Reactivity compared to structural analogs:

Industrial-Scale Considerations

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-allyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide. The compound has shown efficacy against various cancer cell lines through mechanisms that may involve the inhibition of specific protein interactions crucial for cancer cell survival.

For instance, research indicates that compounds with isoxazole moieties can inhibit the binding of annexin A2 to S100A10, a protein complex implicated in cancer progression and metastasis. This inhibition can potentially lead to reduced tumor growth and increased apoptosis in cancer cells .

Anti-inflammatory Properties

The compound's structural features suggest it may also possess anti-inflammatory properties. Isoxazole derivatives are often explored for their ability to modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation. Studies have demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB activation .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in preclinical models:

Mechanism of Action

The mechanism of action of N-allyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Isoxazole Derivatives

Compounds with structural variations in the isoxazole substituents demonstrate significant differences in physicochemical and biological properties:

Key Observations :

- Methoxy vs. Halogen/Hydroxy Groups : The 3-methoxyphenyl group in the target compound may offer a balance between lipophilicity (Log P) and hydrogen-bonding capacity compared to fluoro (higher Log P) or hydroxy (polarity) substituents. This could optimize bioavailability and target engagement.

- N-Allyl Acetamide : The allyl group may enhance metabolic stability compared to smaller alkyl chains, as allylic systems resist oxidative degradation .

Core Heterocycle Modifications

Replacing the isoxazole core with benzothiazole or other heterocycles alters biological activity and drug-likeness:

Key Observations :

- Benzothiazole vs. Isoxazole : Benzothiazole derivatives often exhibit stronger antitumor activity due to enhanced π-π stacking with DNA or enzyme active sites . However, isoxazoles are typically more metabolically stable.

- Acetamide vs. Sulfonamide : Sulfonamide-containing analogs (e.g., ) may show broader-spectrum antibacterial activity but higher risk of resistance compared to acetamide derivatives .

Physicochemical and Pharmacokinetic Profiles

The target compound’s predicted properties are compared to analogs:

Research Findings and Implications

- Antimicrobial Activity : Isoxazole derivatives synthesized from chalcone precursors (e.g., ) demonstrate moderate to strong antimicrobial activity, suggesting the target compound may share this profile. The 3-methoxyphenyl group could enhance Gram-positive bacterial inhibition compared to halogenated analogs .

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those in and , involving cyclization of acrylamide intermediates with hydroxylamine .

- Toxicity Considerations : Benzothiazole analogs () with trifluoromethyl groups may exhibit higher hepatotoxicity, whereas the target compound’s isoxazole core is generally better tolerated .

Biological Activity

N-allyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a compound from the isoxazole family, recognized for its diverse biological activities and therapeutic potential. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Isoxazole Compounds

Isoxazoles are five-membered heterocycles containing nitrogen and oxygen, known for their broad range of biological activities. They have been studied for their potential in developing antimicrobial, anticancer, anti-inflammatory, and antiviral agents . The structural diversity of isoxazoles allows for modifications that enhance their pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Isoxazole derivatives have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

- Anticancer Properties : Research indicates that isoxazole derivatives can induce apoptosis in cancer cells. For instance, modifications to the isoxazole structure have led to potent cytotoxic effects on various cancer cell lines, including melanoma and lung adenocarcinoma .

- Anti-inflammatory Effects : Some isoxazole compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways.

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study demonstrated that this compound displayed effective antibacterial activity against strains such as E. coli and MRSA. The compound's minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

- Cytotoxicity in Cancer Cells : In vitro studies reported that the compound induced apoptosis in human metastatic melanoma (A375) cells with an IC50 value of 3.6 µM after 24 hours. This indicates a strong cytotoxic effect compared to other derivatives tested .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that modifications at the 5-position of the isoxazole ring enhanced the cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring was found to improve the compound's efficacy .

Data Table: Biological Activities of this compound

Q & A

Basic: What synthetic methodologies are effective for synthesizing N-allyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, and how can reaction completion be monitored?

Answer:

A common approach involves refluxing a mixture of the precursor (e.g., 5-(3-methoxyphenyl)isoxazol-3-amine) with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane or acetonitrile. Reaction progress is monitored via thin-layer chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). Post-reaction, the product is isolated by cooling the mixture, filtering the precipitate, and recrystallizing from a solvent like petroleum ether or ethanol-DMF .

Key Steps:

- Reagent Ratios: 1:1 molar ratio of amine to chloroacetyl chloride.

- Solvent Choice: Dioxane or acetonitrile for optimal solubility.

- Purification: Recrystallization improves purity (>95% by HPLC).

Basic: What spectroscopic techniques confirm the structure of this compound, and what key signals indicate successful synthesis?

Answer:

- 1H NMR:

- A singlet at δ 2.1–2.3 ppm for the acetamide methyl group.

- Aromatic protons (3-methoxyphenyl) appear as multiplets at δ 6.8–7.5 ppm.

- Allyl protons show resonances at δ 5.1–5.3 (CH2=CH–) and δ 5.8–6.1 (–CH2–).

- IR: Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C–O of methoxy).

- LC-MS: Molecular ion peak [M+H]+ matching the molecular weight (e.g., ~317 g/mol).

Structural confirmation requires congruence between experimental data and computational predictions (e.g., PubChem or in silico tools) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Answer:

SAR studies should systematically modify substituents on the isoxazole ring, allyl group, or methoxyphenyl moiety. For example:

- Isoxazole Modifications: Introduce tert-butyl (as in HJC0726) or cyclohexyl groups to enhance lipophilicity and target binding .

- Methoxyphenyl Variations: Replace the methoxy group with halogens (Cl, Br) or electron-withdrawing groups to alter electronic effects.

Methodology:

In Vitro Assays: Test derivatives against target proteins (e.g., kinases, EPAC) using fluorescence polarization or enzymatic assays.

Data Analysis: Correlate substituent properties (logP, Hammett constants) with IC50 values.

Case Study: Analogues like GSK3179106 (RET kinase inhibitor) achieved IC50 = 0.3 nM by optimizing pyridone and trifluoromethyl groups .

Example SAR Table:

| Derivative | R-Group (Isoxazole) | IC50 (μM) | Target |

|---|---|---|---|

| Compound A | tert-butyl | 1.2 | EPAC |

| Compound B | cyclohexyl | 0.8 | EPAC |

| Compound C | 3-Cl-phenyl | 0.3 | RET |

Advanced: How can crystallographic refinement challenges (e.g., twinned data) be addressed when determining the crystal structure of this compound?

Answer:

- Software: Use SHELXL for refinement, which supports twin law input (e.g., BASF command for scale factors) and HKLF5 format for twinned data .

- High-Resolution Data: Collect data to ≤1.0 Å resolution to resolve disorder in the allyl or methoxyphenyl groups.

- Validation: Cross-check with WinGX/ORTEP for anisotropic displacement ellipsoid visualization and PLATON for symmetry checks .

Case Study: SHELXL refinement of a similar acetamide derivative achieved R1 = 0.032 by iteratively adjusting occupancy parameters for overlapping atoms .

Advanced: What computational strategies predict the biological activity of this compound?

Answer:

- PASS Algorithm: Predicts therapeutic targets (e.g., kinase inhibition, anti-inflammatory activity) based on structural fragments .

- Molecular Docking: Use AutoDock Vina or Schrödinger to simulate binding to targets like RET kinase.

- Grid Setup: Focus on ATP-binding pockets (PDB: 2IVU) with flexible side chains.

- Scoring: Prioritize compounds with docking scores ≤−9.0 kcal/mol.

- ADMET Prediction: SwissADME estimates bioavailability (%F >30) and blood-brain barrier penetration (logBB <0.3) .

Basic: How is the purity of synthesized this compound validated?

Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase. Purity ≥98% is acceptable for biological testing .

- Elemental Analysis: Carbon, hydrogen, and nitrogen content should deviate <0.4% from theoretical values.

Advanced: How can in vivo efficacy models be designed to evaluate this compound’s therapeutic potential?

Answer:

- Disease Model: Irritable bowel syndrome (IBS) can be modeled in mice using restraint stress or acetic acid-induced hypermotility.

- Dosing: Administer orally (10–30 mg/kg/day) with pharmacokinetic sampling to measure gut-restricted exposure (plasma vs. fecal concentrations) .

- Endpoint Metrics: Colonic transit time, fecal pellet output, and cytokine levels (IL-6, TNF-α).

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of fine particles.

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How does the methoxy group at the 3-position of the phenyl ring influence the compound’s electronic and steric properties?

Answer:

- Electronic Effects: The methoxy group donates electrons via resonance, increasing electron density on the phenyl ring (Hammett σ = −0.27). This enhances π-π stacking with aromatic residues in target proteins.

- Steric Effects: The –OCH3 group introduces moderate steric bulk (Taft Es = −0.55), which may hinder binding in narrow active sites.

Substituent effects are quantified via comparative molecular field analysis (CoMFA) .

Advanced: How can metabolic stability be improved for this compound during preclinical development?

Answer:

- Structural Modifications: Replace labile groups (e.g., allyl with cyclopropyl) to reduce CYP450-mediated oxidation.

- Prodrug Strategy: Convert the acetamide to a methyl ester for improved absorption and hydrolysis in target tissues.

- In Vitro Assays: Test microsomal stability (human liver microsomes) and identify major metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.